tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate
Overview
Description
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a piperidine ring, a tert-butyl ester group, and a fluorinated phenoxy moiety
Preparation Methods
The synthesis of tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the phenoxy group: The phenoxy group is introduced via nucleophilic substitution reactions, where a fluorinated phenol reacts with an appropriate electrophile.
Attachment of the tert-butyl ester group: The tert-butyl ester group is attached using esterification reactions, often involving tert-butyl alcohol and a carboxylic acid derivative.
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and catalysts.
Chemical Reactions Analysis
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound has a similar piperidine and tert-butyl ester structure but differs in the substitution pattern on the phenyl ring.
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring and has a trifluoromethyl group on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorinated phenoxy group, which can impart distinct chemical and biological properties.
Biological Activity
tert-Butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, a tert-butyl ester group, and a fluorinated phenoxy moiety, which contribute to its unique chemical properties and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with similar compounds.
The biological activity of this compound primarily involves its interaction with various molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active or allosteric sites, leading to alterations in their function. Specific pathways influenced by this compound are under investigation, particularly in the context of therapeutic applications.
Biological Activities
Research indicates that this compound may exhibit several biological activities:
1. Enzyme Inhibition:
Studies suggest that compounds with similar structures can act as inhibitors for specific enzymes, including dipeptidyl peptidase IV (DPP-IV), which plays a crucial role in glucose metabolism and is a target for diabetes treatment. The structure-activity relationship (SAR) studies highlight that modifications in the chemical structure can enhance inhibitory potency against DPP-IV .
2. Anticancer Potential:
The compound's unique structure may also impart anticancer properties. Related compounds have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis .
3. Neuroprotective Effects:
There is emerging evidence that piperidine derivatives can exhibit neuroprotective effects, potentially making this compound relevant in neurodegenerative disease research .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Similar piperidine structure | Potential anti-inflammatory effects |
tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate | Piperazine ring instead of piperidine | Antidepressant activity |
The presence of the fluorinated phenoxy group in our compound may enhance its interaction with biological targets compared to these analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of derivatives based on the core structure of this compound. For instance, one study demonstrated that certain derivatives exhibited significant DPP-IV inhibition with IC50 values comparable to established DPP-IV inhibitors like sitagliptin .
Additionally, research into the pharmacokinetics of these compounds has revealed promising absorption and distribution profiles, indicating potential for oral bioavailability .
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-3-fluorophenoxy)methyl]piperidine-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-9-7-12(8-10-20)11-22-14-6-4-5-13(18)15(14)19/h4-6,12H,7-11,19H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUBOUKVYBWXTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C(=CC=C2)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801122003 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-fluorophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1286274-39-2 | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-fluorophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1286274-39-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 4-[(2-amino-3-fluorophenoxy)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801122003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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